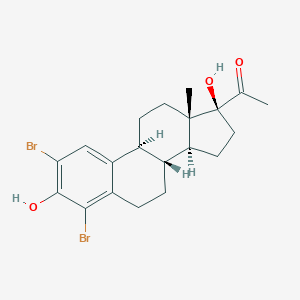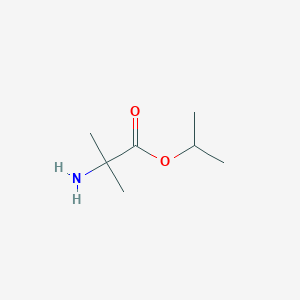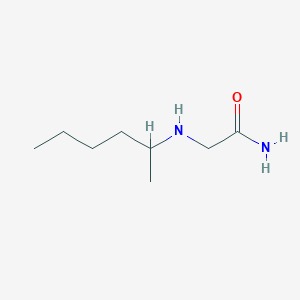
4,4'-Dichlorobiphenyl
Übersicht
Beschreibung
4,4’-Dichlorobiphenyl is a type of polychlorinated biphenyl (PCB) characterized by the presence of two chlorine atoms attached to the biphenyl structure at the 4 and 4’ positions. Polychlorinated biphenyls are synthetic organic chemicals that have been widely used in various industrial applications due to their chemical stability and insulating properties. they are also known for their environmental persistence and potential health hazards .
Wissenschaftliche Forschungsanwendungen
4,4’-Dichlorobiphenyl has been extensively studied for its environmental impact and potential health effects. It is used as a model compound in research on the biodegradation of polychlorinated biphenyls by microorganisms. Additionally, it serves as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples .
In biology and medicine, 4,4’-Dichlorobiphenyl is used to study the mechanisms of toxicity and the effects of PCBs on biological systems. It is also employed in research on endocrine disruption and the impact of environmental pollutants on human health .
Wirkmechanismus
Target of Action
4,4’-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The degradation of 4,4’-Dichlorobiphenyl involves both anaerobic and aerobic processes . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners . The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
The pharmacokinetics of 4,4’-Dichlorobiphenyl, like other PCBs, involves absorption, distribution, metabolism, and excretion (ADME). Generally, PCBs are known for their low reactivity and stability, which allows them to remain in the environment for a long period .
Action Environment
The action of 4,4’-Dichlorobiphenyl is influenced by various environmental factors. For instance, the degradation rate of PCBs decreases as chlorination substitution in the biphenyl ring increases . Furthermore, the presence of surfactants can enhance the degradation of PCBs by overcoming bioavailability barriers . Therefore, the compound’s action, efficacy, and stability are significantly influenced by its environmental context .
Biochemische Analyse
Biochemical Properties
4,4’-Dichlorobiphenyl can interact with various biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It also binds to the aryl hydrocarbon receptor, disrupting cell function by altering gene transcription .
Cellular Effects
The effects of 4,4’-Dichlorobiphenyl on cells are diverse. It can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Chronic exposure to PCBs like 4,4’-Dichlorobiphenyl can cause changes in the immune system and behavioral alterations .
Molecular Mechanism
The mechanism of action of 4,4’-Dichlorobiphenyl varies with the specific PCB. Dioxin-like PCBs bind to the aryl hydrocarbon receptor, disrupting cell function by altering the transcription of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dichlorobiphenyl can change over time. For instance, it has been shown to cause liver, stomach, and kidney damage, jaundice, edema, anemia, and impaired reproduction with chronic exposure .
Metabolic Pathways
4,4’-Dichlorobiphenyl is metabolized by white-rot fungi like Phanerochaete chrysosporium and Phanerochaete sp. MZ142 . It is initially metabolized to 2-hydroxy-4,4’-Dichlorobiphenyl and 3-hydroxy-4,4’-Dichlorobiphenyl .
Subcellular Localization
The subcellular localization of 4,4’-Dichlorobiphenyl is primarily in the membrane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobiphenyl can be synthesized through several methods. One common approach involves the Ullmann reaction, where biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. Another method includes the homolytic decarboxylation of aromatic carboxylic acids using aryl radicals generated from decompositions of aroyl peroxides .
Industrial Production Methods: In industrial settings, 4,4’-Dichlorobiphenyl is often produced by the direct chlorination of biphenyl under controlled conditions. The process typically involves the use of chlorine gas and a catalyst to achieve high yields of the desired chlorinated biphenyls .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorobenzoic acids and other related compounds.
Reduction: Reduction reactions can convert it to less chlorinated biphenyls.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Chlorobenzoic acids, chlorobenzaldehydes.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated biphenyls, aminated biphenyls.
Vergleich Mit ähnlichen Verbindungen
- 2,4’-Dichlorobiphenyl
- 3,3’,4,4’-Tetrachlorobiphenyl
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
Comparison: 4,4’-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other chlorinated biphenyls, it has distinct properties in terms of its environmental persistence and potential for bioaccumulation. The degree of chlorination and the positions of chlorine atoms significantly affect the compound’s behavior in biological systems and its susceptibility to degradation .
Eigenschaften
IUPAC Name |
1-chloro-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBRNEUEFCNVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022515 | |
| Record name | 4,4'-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-68-2 | |
| Record name | 4,4′-Dichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dichlorobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOF6S5DT2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-Oxybis[5-(trifluoromethyl)benzenamine]](/img/structure/B164774.png)










